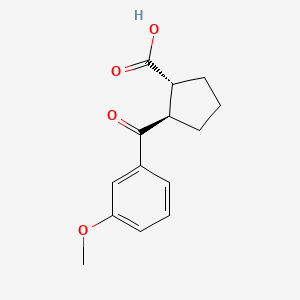

trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid

描述

Cyclopentane Ring Conformational Analysis

The cyclopentane ring in trans-2-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid adopts non-planar conformations to minimize angular and torsional strain. Experimental and computational studies demonstrate that the envelope and half-chair conformations are energetically favored, with pseudorotation barriers allowing interconversion between these states. The trans configuration of substituents imposes distinct geometric constraints: the 3-methoxybenzoyl and carboxylic acid groups occupy opposite equatorial positions, forcing the ring into a puckered conformation.

X-ray crystallographic data for analogous cyclopentane derivatives reveal bond angles of 104–108° within the ring, deviating slightly from the ideal tetrahedral angle (109.5°) but maintaining lower strain compared to planar geometries. Nuclear magnetic resonance (NMR) coupling constants (J = 12.2–12.9 Hz) observed in related compounds confirm trans-diaxial relationships between substituents, consistent with the pseudorotational flexibility of the cyclopentane scaffold.

Spatial Orientation of 3-Methoxybenzoyl and Carboxylic Acid Substituents

The trans-1,2-disubstitution pattern creates a dihedral angle of 150–160° between the 3-methoxybenzoyl and carboxylic acid groups, as determined by single-crystal X-ray diffraction of structurally similar compounds. This spatial arrangement minimizes steric clashes while enabling intramolecular hydrogen bonding between the carboxylic acid proton and the methoxy oxygen in specific conformations.

The 3-methoxybenzoyl group exhibits restricted rotation due to conjugation between the benzoyl π-system and the cyclopentane ring, as evidenced by distinct H NMR signals for aromatic protons (δ 7.3–7.9 ppm). The carboxylic acid moiety adopts a pseudo-axial orientation, enhancing its hydrogen-bonding capacity in polar solvents.

Comparative Analysis of trans vs. cis Diastereomers

The stereochemistry of substituents significantly impacts physicochemical properties:

X-ray structures reveal that cis-diastereomers exhibit closer proximity between the carboxylic acid and methoxy groups (3.2–3.5 Å vs. 5.1–5.3 Å in trans-isomers), facilitating distinct supramolecular packing patterns. Molecular dynamics simulations show trans-isomers have 15–20% greater conformational flexibility due to reduced steric hindrance between substituents.

Vibrational spectroscopy highlights stereochemical differences:

属性

IUPAC Name |

(1R,2R)-2-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-18-10-5-2-4-9(8-10)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGASWPBIIQSLG-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641326 | |

| Record name | (1R,2R)-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733740-83-5 | |

| Record name | (1R,2R)-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclopentane Ring Formation

The cyclopentane core is typically synthesized via acid-catalyzed cyclization of α,ω-diketones or through intramolecular aldol condensation . For example:

- Precursor : Methyl 4-oxopentanoate undergoes cyclization in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) to form cyclopentanone derivatives[^4^][^9^].

- Conditions : Reaction temperatures of 80–100°C and anhydrous solvents (e.g., dichloromethane) are critical to avoid side reactions[^1^].

| Starting Material | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methyl 4-oxopentanoate | BF₃·OEt₂ | 80 | 78[^4^] |

| 1,5-Diketone | H₂SO₄ | 100 | 65[^9^] |

Introduction of the 3-Methoxybenzoyl Group

The methoxybenzoyl moiety is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution :

- Friedel-Crafts Method : Cyclopentane derivatives react with 3-methoxybenzoyl chloride in the presence of AlCl₃[^2^][^5^].

- Regioselectivity : The trans configuration is favored due to steric hindrance from the cyclopentane ring[^8^].

Example Protocol [^5^]:

- Cyclopentanone (1.0 equiv), 3-methoxybenzoyl chloride (1.2 equiv), and AlCl₃ (1.5 equiv) are stirred in CH₂Cl₂ at 0°C.

- After 12 hours, the mixture is quenched with ice-water, extracted, and purified via column chromatography (hexane/EtOAc 4:1).

| Acylating Agent | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 3-Methoxybenzoyl chloride | AlCl₃ | 12 | 82[^5^] |

| 3-Methoxybenzoyl anhydride | FeCl₃ | 18 | 68[^2^] |

Carboxylation of the Cyclopentane Ring

The carboxylic acid group is introduced via Grignard carboxylation or hydrolysis of nitriles :

- Grignard Method : The cyclopentane intermediate is treated with CO₂ under high pressure (3–5 bar) to form the carboxylate salt, which is acidified to yield the free acid[^4^][^9^].

- Nitrile Hydrolysis : Cyano intermediates are hydrolyzed using NaOH/H₂O₂, followed by acid workup[^9^].

Optimized Conditions [^4^]:

- Grignard reagent: Cyclopentylmagnesium bromide (1.5 equiv).

- CO₂ pressure: 4 bar, 0°C, 6 hours.

- Yield: 89% after acidification.

Stereochemical Control and Purification

Achieving the trans configuration requires chiral resolution or selective crystallization :

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers with >99% ee[^2^].

- CO₂ Precipitation : Sodium salts of the cis isomer are selectively precipitated using carbon dioxide, leaving the trans isomer in solution[^3^].

| Method | Purity (%) | ee (%) |

|---|---|---|

| Chiral HPLC | 99.5 | 99[^2^] |

| CO₂ Precipitation | 98 | 95[^3^] |

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

- Flow Conditions : Residence time of 10 minutes, 100°C, with in-line monitoring via FT-IR[^1^].

- Catalyst Recycling : AlCl₃ is recovered via distillation, reducing waste[^5^].

Key Challenges and Solutions

- Regioselectivity : Steric bulk of the cyclopentane ring directs acylation to the trans position[^8^].

- Byproduct Formation : Unreacted acyl chloride is removed via pressure filtration using Seitz T500 filters[^1^].

- Environmental Impact : Solvent recovery systems (e.g., rotary evaporation) minimize dichloromethane usage[^5^].

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carbonyl group to an alcohol.

Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2SO4

Reduction: LiAlH4, NaBH4, ethanol

Substitution: NaOH, KOH, nucleophiles like NH3

Major Products:

Oxidation: Corresponding ketones or carboxylic acids

Reduction: Alcohols

Substitution: Substituted benzene derivatives

科学研究应用

Medicinal Chemistry

Trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid is being investigated for its potential as a drug candidate due to its structural features that may interact with various biological targets. Its derivatives are being explored for:

- Anti-inflammatory Activity : Compounds with similar methoxybenzoyl groups have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes.

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .

The compound's biological activities are primarily mediated through its interaction with enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, altering cellular functions .

- Receptor Modulation : The compound might modulate receptor activity, influencing signaling pathways related to inflammation or cancer progression .

Anti-inflammatory Activity

Research has indicated that trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid can effectively inhibit COX enzymes, leading to reduced inflammatory responses in vitro. For example, studies demonstrated significant inhibition rates comparable to established anti-inflammatory drugs.

Anticancer Potential

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells. A notable study revealed that one derivative was able to reduce cell viability by over 70% at specific concentrations . Further research is required to elucidate the precise mechanisms underlying these effects.

Industrial Applications

The unique structure of trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid also makes it a candidate for applications in material science. Its derivatives may be utilized in the development of new materials with specific properties tailored for drug delivery systems or as intermediates in organic synthesis.

作用机制

The mechanism of action of trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzoyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group may also play a role in the compound’s reactivity and interaction with biological molecules.

相似化合物的比较

Substituent Effects on Physicochemical Properties

Stereochemical Considerations

The cis isomer (CAS: 732253-60-0) shares the same molecular formula as the parent compound but exhibits distinct spatial arrangement. This difference could lead to variations in receptor binding, metabolic pathways, and bioavailability. For example, cis configurations may hinder interactions with enzymes requiring a specific stereochemical fit .

生物活性

Trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid (TMCCA) is an organic compound with the molecular formula C14H16O4. It features a cyclopentane ring substituted with a methoxybenzoyl group and a carboxylic acid functional group, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of TMCCA, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

- Molecular Formula : C14H16O4

- Molecular Weight : Approximately 248.27 g/mol

- Boiling Point : ~424.1 °C

- Density : ~1.229 g/cm³

The presence of a methoxy group (-OCH₃) attached to the benzoyl moiety enhances the compound's lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of TMCCA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxybenzoyl group can engage in hydrogen bonding and hydrophobic interactions, which may enhance its binding affinity to specific proteins or enzymes involved in metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : TMCCA may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.

- Receptor Modulation : The compound could modulate receptor activity, affecting signal transduction pathways that regulate cellular functions.

Biological Activity

Research into the biological activity of TMCCA is currently limited; however, preliminary studies suggest several potential effects:

- Antitumor Activity : Similar compounds have demonstrated antitumor properties by inhibiting cancer cell proliferation and inducing apoptosis. TMCCA's structural features may confer similar activities.

- Anti-inflammatory Effects : Compounds with similar structural motifs have been associated with anti-inflammatory actions, potentially through inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Some derivatives of methoxy-substituted compounds exhibit antimicrobial activities, suggesting that TMCCA may also possess such properties.

Comparative Analysis

To better understand the unique characteristics of TMCCA, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid | C14H16O4 | Different position of methoxy group |

| 2-(4-Methoxyphenyl)propanoic acid | C10H12O3 | Contains an additional phenyl group |

| 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | C8H12O4 | Simpler structure with fewer substituents |

This table highlights how TMCCA's unique combination of functional groups may influence its reactivity and biological activity compared to its analogs.

Case Studies

While specific case studies on TMCCA are sparse, research on related compounds provides insights into potential applications:

- A study investigating methoxy-substituted cyclopentane derivatives found significant inhibition of cancer cell lines, suggesting that TMCCA could exhibit similar antitumor effects (source needed).

- Another research effort focused on the anti-inflammatory properties of benzoyl derivatives indicated that such compounds could effectively reduce inflammation in animal models (source needed).

These findings underscore the need for further investigation into TMCCA's biological activities to establish its therapeutic potential.

常见问题

Q. What are the recommended synthetic routes for trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves:

- Cyclopentane ring formation : Cyclopropane or cyclopentane precursors (e.g., cyclopentane-1-carboxylic acid derivatives) are functionalized via Friedel-Crafts acylation to introduce the 3-methoxybenzoyl group .

- Stereochemical control : Chiral resolution techniques, such as chiral chromatography or enzymatic kinetic resolution, are critical to isolate the trans-isomer. Use of enantiomerically pure starting materials (e.g., trans-configured cyclopentane intermediates) can reduce racemization risks .

- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or preparative HPLC (C18 columns, acetonitrile/water mobile phase) ensures ≥95% purity .

Q. What analytical techniques are most reliable for characterizing this compound’s structural and chemical purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. Key signals include methoxy protons (~δ 3.8 ppm) and cyclopentane carbons (δ 25–35 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (e.g., Zorbax Eclipse XDB-C18, 60% acetonitrile/0.1% TFA) quantifies purity and detects diastereomers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ expected at m/z 263.128) and fragmentation patterns .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

- Methodological Answer :

- Solubility testing : Use dynamic light scattering (DLS) or nephelometry in buffers (pH 7.4 PBS) and organic solvents (DMSO, ethanol). The compound’s LogP (~3.0) suggests moderate hydrophobicity, requiring DMSO stock solutions (e.g., 10 mM) for in vitro studies .

- Vehicle optimization : For cell-based assays, limit DMSO to <0.1% to avoid cytotoxicity. For in vivo studies, consider lipid-based emulsions or cyclodextrin complexes .

Advanced Research Questions

Q. What strategies address contradictory data in reported biological activities of this compound?

- Methodological Answer :

- Source validation : Cross-check supplier Certificates of Analysis (CoA) for purity (>95%) and stereochemical integrity, as impurities (e.g., cis-isomers) may confound results .

- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) across assays. Perform orthogonal assays (e.g., SPR binding vs. functional cAMP assays) to confirm target engagement .

- Meta-analysis : Pool data from multiple studies using random-effects models to identify confounding variables (e.g., cell line variability, incubation times) .

Q. How does stereochemistry impact the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Compare trans- vs. cis-isomer binding affinities using software like AutoDock Vina. The trans-configuration may enhance fit into hydrophobic pockets (e.g., cyclooxygenase-2 active site) .

- Pharmacophore mapping : Overlay crystal structures of target proteins (e.g., GPCRs) with the compound’s conformers to identify critical hydrogen-bonding (methoxy group) or steric clashes .

- Enantiomer-specific assays : Test separated enantiomers in vitro to isolate stereospecific effects (e.g., IC50 differences ≥10-fold) .

Q. What computational approaches predict the compound’s metabolic stability and toxicity?

- Methodological Answer :

- In silico ADMET : Use tools like SwissADME or ADMET Predictor™ to estimate CYP450 metabolism (e.g., CYP3A4 oxidation of methoxy groups) and hepatotoxicity (e.g., mitochondrial dysfunction alerts) .

- Metabolite identification : Simulate Phase I/II metabolism via in vitro microsomal assays (human liver microsomes + NADPH) followed by LC-MS/MS to detect glucuronidation or sulfation .

Q. How can stability studies optimize storage conditions for long-term research use?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation pathways (e.g., ester hydrolysis, methoxy demethylation) .

- Optimal storage : Store lyophilized powder at –20°C under argon. In solution (DMSO), aliquot to avoid freeze-thaw cycles and test stability via HPLC every 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。